UNC0321

Catalog No.
S548265
CAS No.
1238673-32-9
M.F
C27H45N7O3
M. Wt
515.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC0321

CAS Number

1238673-32-9

Product Name

UNC0321

IUPAC Name

7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Molecular Formula

C27H45N7O3

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)

InChI Key

AULLUGALUBVBDD-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC0321, UNC-0321, UNC 0321, CHEMBL1214066, CHEBI:785916, UNC0321 (trifluoroacetate salt), NCGC0018778901, KB81388

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C

Description

The exact mass of the compound 7-(2-(2-(Dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine is 515.35839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC0321 is a small-molecule inhibitor specifically designed to target the histone lysine methyltransferases G9a and GLP (G9a-like protein). These enzymes are involved in the methylation of histone H3 at lysine 9, a modification that plays a crucial role in gene regulation and is often associated with various cancers. UNC0321 has been shown to exhibit remarkable potency, with a Morrison inhibition constant (K_i) of 63 pM, making it significantly more effective than its predecessors, UNC0224 and BIX01294, by factors of 40 and 250 respectively. Furthermore, it demonstrates over 1000-fold selectivity towards G9a and GLP compared to other methyltransferases, highlighting its potential as a valuable tool in epigenetic research and therapeutic applications .

The primary chemical reaction of UNC0321 involves the competitive inhibition of the methyltransferase activity of G9a and GLP. The compound binds to the active site of these enzymes, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of target lysine residues in histones and non-histone proteins. This inhibition alters the methylation status of key substrates, such as histone H3 at lysine 9, which can impact gene expression and cellular processes associated with cancer progression .

  • Formation of the Quinazoline Core: This is achieved through chlorination and subsequent nucleophilic substitution reactions.
  • Substitution Reactions: The introduction of various amines under microwave conditions allows for the generation of diverse analogs.
  • Optimization: The final compound is optimized for potency and selectivity through structure-activity relationship studies, ensuring it effectively targets G9a and GLP while minimizing off-target effects .

UNC0321 is primarily utilized in research settings to study the role of histone methylation in gene regulation and cancer biology. Its high selectivity for G9a and GLP makes it an excellent candidate for:

  • Investigating epigenetic modifications in cancer.
  • Developing therapeutic strategies aimed at reversing gene silencing caused by aberrant methylation.
  • Serving as a chemical probe in functional genomics studies to elucidate the biological pathways influenced by histone modifications .

Interaction studies involving UNC0321 have demonstrated its potent binding affinity for G9a and GLP. Techniques such as isothermal titration calorimetry (ITC) have been employed to quantify binding interactions, revealing that UNC0321 can effectively compete with substrate peptides for binding to these enzymes. Additionally, structural studies using X-ray crystallography have provided insights into the molecular interactions between UNC0321 and its target enzymes, further validating its mechanism of action .

Several compounds share structural similarities with UNC0321 but differ in their potency or selectivity. A comparison with notable analogs includes:

CompoundK_i (pM)SelectivityUnique Features
UNC0224~2500ModerateShorter side chain
BIX01294~15000LowFirst identified dual inhibitor
UNC063881HighImproved cell permeability

Unique Aspects:

  • UNC0321 stands out due to its exceptional potency (K_i = 63 pM) and high selectivity (>1000-fold) towards G9a and GLP over other targets.
  • Its design focuses on optimizing both biochemical activity and potential therapeutic utility, making it a significant advancement over earlier compounds like BIX01294 .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

515.35838832 g/mol

Monoisotopic Mass

515.35838832 g/mol

Heavy Atom Count

37

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

UNC0321

Dates

Modify: 2023-07-15
1: Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011 Sep 8;54(17):6139-50. doi: 10.1021/jm200903z. Epub 2011 Aug 5. PubMed PMID: 21780790; PubMed Central PMCID: PMC3171737.
2: Liu F, Chen X, Allali-Hassani A, Quinn AM, Wigle TJ, Wasney GA, Dong A, Senisterra G, Chau I, Siarheyeva A, Norris JL, Kireev DB, Jadhav A, Herold JM, Janzen WP, Arrowsmith CH, Frye SV, Brown PJ, Simeonov A, Vedadi M, Jin J. Protein lysine methyltransferase G9a inhibitors: design, synthesis, and structure activity relationships of 2,4-diamino-7-aminoalkoxy-quinazolines. J Med Chem. 2010 Aug 12;53(15):5844-57. doi: 10.1021/jm100478y. PubMed PMID: 20614940; PubMed Central PMCID: PMC2920043.

Explore Compound Types